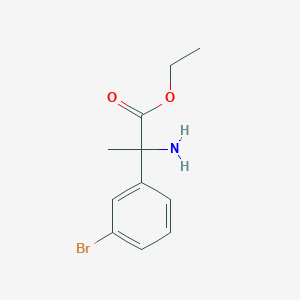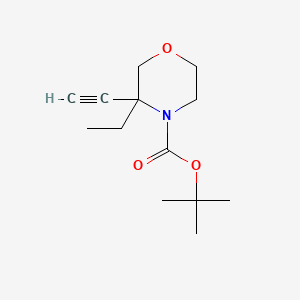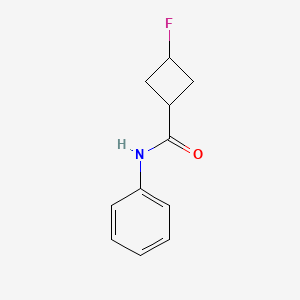
(1r,3r)-3-fluoro-N-phenylcyclobutane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r,3r)-3-fluoro-N-phenylcyclobutane-1-carboxamide is a chiral compound with significant interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-fluoro-N-phenylcyclobutane-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutane derivative with a fluorinating agent, followed by the introduction of the phenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to produce large quantities of this compound with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(1r,3r)-3-fluoro-N-phenylcyclobutane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol or cyclobutylamine derivatives.
Aplicaciones Científicas De Investigación
(1r,3r)-3-fluoro-N-phenylcyclobutane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in studies involving enzyme interactions and protein binding due to its unique structure.
Industry: The compound is utilized in the development of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism by which (1r,3r)-3-fluoro-N-phenylcyclobutane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorine atom and phenyl group play crucial roles in binding to enzymes or receptors, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1r,3r)-3-chloro-N-phenylcyclobutane-1-carboxamide
- (1r,3r)-3-bromo-N-phenylcyclobutane-1-carboxamide
- (1r,3r)-3-iodo-N-phenylcyclobutane-1-carboxamide
Uniqueness
Compared to its analogs, (1r,3r)-3-fluoro-N-phenylcyclobutane-1-carboxamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to the compound’s stability and reactivity, making it a valuable molecule in various research applications.
Propiedades
Fórmula molecular |
C11H12FNO |
|---|---|
Peso molecular |
193.22 g/mol |
Nombre IUPAC |
3-fluoro-N-phenylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C11H12FNO/c12-9-6-8(7-9)11(14)13-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,13,14) |
Clave InChI |
HVEJKXDMQHSCOP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1F)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazoletrihydrochloride](/img/structure/B15317287.png)
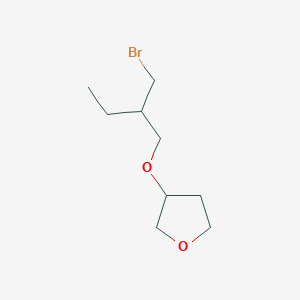

![3-[(Propan-2-yloxy)methyl]piperidine](/img/structure/B15317300.png)
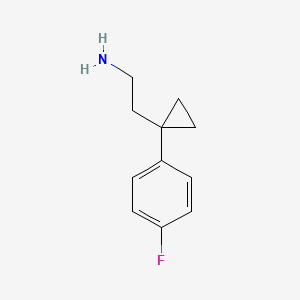
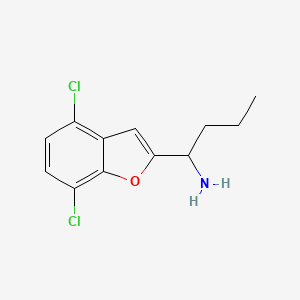
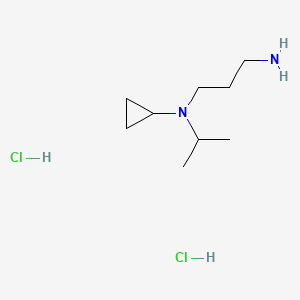
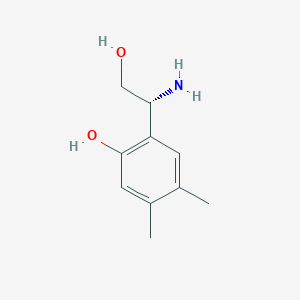
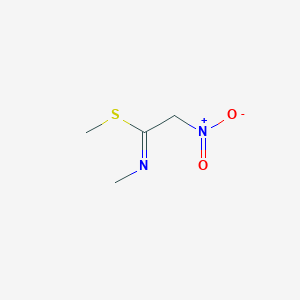
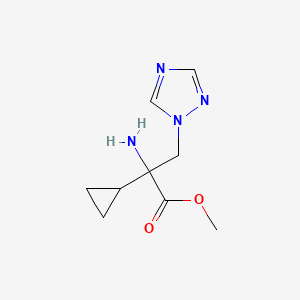
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15317352.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol](/img/structure/B15317360.png)
